![molecular formula C6H10O2 B2794398 6-Methylene-[1,4]dioxepane CAS No. 28544-86-7](/img/structure/B2794398.png)
6-Methylene-[1,4]dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylene-[1,4]dioxepane (CAS No. 28544-86-7) is a cyclic organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is also known as 6-methylidene-1,4-dioxepane . This compound belongs to the class of cyclic ketene acetals (CKAs) and has potential applications in polymer synthesis and material design.
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring containing an oxygen atom and a double bond. The exo-methylene group contributes to its reactivity and potential for ring-opening polymerization .
Chemical Reactions Analysis
This compound can undergo radical ring-opening polymerization, leading to the formation of linear polyesters. The mechanism involves the generation of a ring-opened radical, which subsequently propagates the polymer chain. The resulting polymers exhibit various functional groups in their backbone, such as ethers and esters .
Wissenschaftliche Forschungsanwendungen
1. Biodegradable Drug Carriers
6-Methylene-[1,4]dioxepane derivatives, such as 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO), have been utilized in the synthesis of polymeric nanoparticles. These nanoparticles, obtained via free-radical copolymerization, show potential as biodegradable drug carriers. They exhibit excellent cellular uptake and drug delivery properties, especially in delivering drugs like paclitaxel effectively to target cells like HeLa cells (Siebert et al., 2012).
2. Free Radical Ring-Opening Polymerization
The compound 2-Methylene-1,3-dioxepane, closely related to this compound, has been used in free radical ring-opening polymerization to form materials like poly-ϵ-caprolactone. This process introduces ester functionality into the backbone of addition polymers, which is significant in the creation of certain polymer structures (Bailey, Ni, & Wu, 1982).
3. Degradable PEG-Based Copolymers
Cyclic ketene acetals including 2-methylene-1,3-dioxepane (MDO) have been copolymerized with oligo(ethylene glycol) methyl ether methacrylate for biomedical applications. The copolymerization leads to the creation of degradable PEG-based copolymers, useful in fields like drug delivery and tissue engineering (Delplace et al., 2013).
4. Synthesis of Cyclic Ethers
6-Methylene-l,3-dioxepanes have been involved in reactions to yield novel 4-formyltetrahydropyrans, showcasing their utility in synthesizing diverse cyclic ethers. These compounds have potential applications in various fields of organic chemistry and material science (Okuma et al., 2005).
5. Biodegradable Polymeric Prodrugs
Functional 2-methylene-1,3-dioxepane (MDO) terpolymers serve as a platform for constructing biodegradable polymeric prodrugs. These are used for intracellular drug delivery, offering a versatile strategy for fabricating biodegradable polymeric prodrug nanocarriers with applications in cancer therapy and targeted drug delivery (Cai et al., 2014).
Wirkmechanismus
The radical ring-opening polymerization of 6-Methylene-[1,4]dioxepane proceeds via reversible addition-fragmentation transfer (RAFT) mechanism. This process allows for controlled polymerization, resulting in polymers with well-defined molecular weights and narrow distributions. The ability to tune the molecular weight by adjusting the monomer-to-initiator ratio demonstrates the “living” nature of this polymerization .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methylidene-1,4-dioxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYFBLUOIXBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

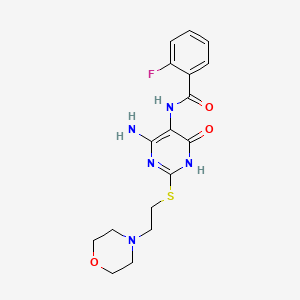
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)
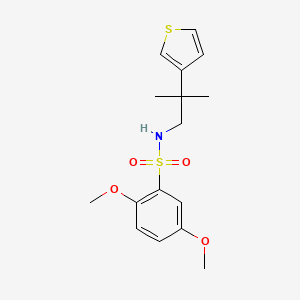
![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)
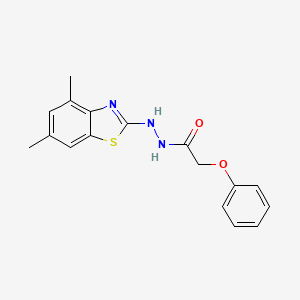
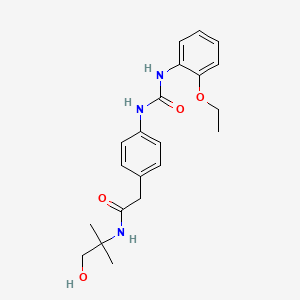
![3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)
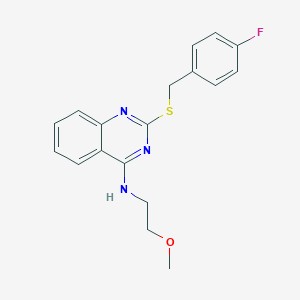
![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)

![8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794331.png)
![1-[5-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2794332.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2794334.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2794337.png)